molecular formula C25H14Cl2F3NO5S B2380036 2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate CAS No. 338407-45-7

2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate

Cat. No.: B2380036
CAS No.: 338407-45-7
M. Wt: 568.34
InChI Key: FINNPLZBUZPFCB-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes benzenesulfonyl, chlorobenzoate, and trifluoromethylpyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonyl Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate nucleophile under controlled conditions to form the benzenesulfonyl intermediate.

    Introduction of the Pyridinyl Group: The benzenesulfonyl intermediate is then reacted with 3-chloro-5-(trifluoromethyl)pyridine in the presence of a suitable base to introduce the pyridinyl group.

    Coupling with Chlorobenzoate: The final step involves the coupling of the intermediate with 4-chlorobenzoate under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and benzenesulfonyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted phenyl and pyridinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. For example, its ability to inhibit certain enzymes or receptors can be exploited in drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride
  • Benzenesulfonyl chloride, 2-(trifluoromethyl)-

Uniqueness

Compared to similar compounds, 2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl and pyridinyl groups, in particular, contribute to its unique properties and make it a valuable compound in various fields of research.

Properties

IUPAC Name

[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14Cl2F3NO5S/c26-17-8-6-15(7-9-17)24(32)36-21-11-10-18(13-22(21)37(33,34)19-4-2-1-3-5-19)35-23-20(27)12-16(14-31-23)25(28,29)30/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINNPLZBUZPFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14Cl2F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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